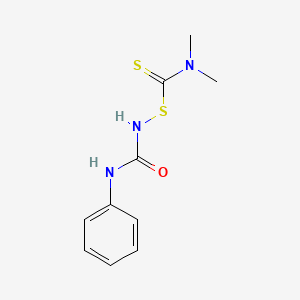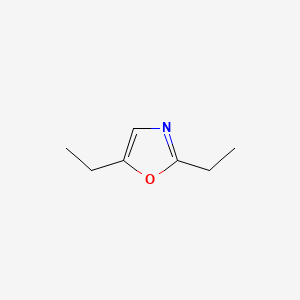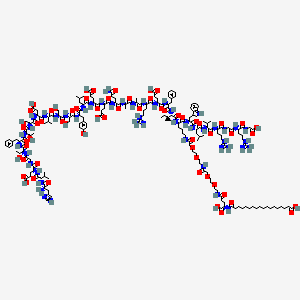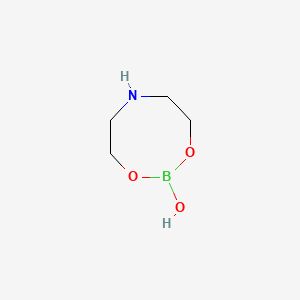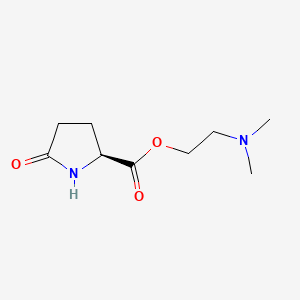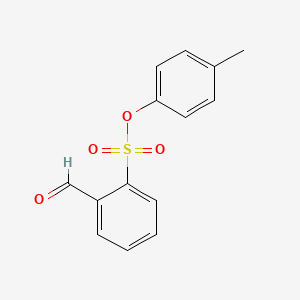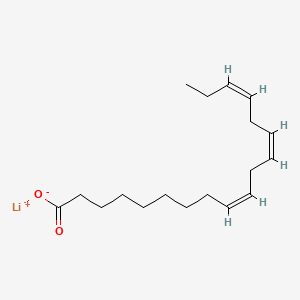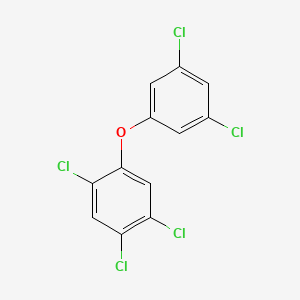
2,3',4,5,5'-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4,5,5’-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) that has garnered significant attention due to its environmental persistence and potential health impacts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of 2,3’,4,5,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purification typically involves distillation and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid, typically under reflux conditions.
Substitution: Common reagents include sodium hydroxide and various nucleophiles, often under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,3’,4,5,5’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs and related compounds in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential to disrupt endocrine function and its bioaccumulation in organisms.
Medicine: Investigated for its toxicological effects and potential health impacts, including carcinogenicity and neurotoxicity.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption.
Comparación Con Compuestos Similares
2,3’,4,5,5’-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in its chemical structure and behavior. its specific pattern of chlorination gives it unique properties, such as its persistence in the environment and its specific toxicological effects.
Similar Compounds
2,3’,4,4’,5-Pentachlorodiphenyl ether: Another PCDE with a slightly different chlorination pattern.
2,2’,4,4’,5-Pentachlorodiphenyl ether: A PCB with a different arrangement of chlorine atoms.
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether: A more highly chlorinated diphenyl ether with increased persistence and toxicity.
By understanding the properties and behavior of 2,3’,4,5,5’-Pentachlorodiphenyl ether, researchers can better assess its environmental impact and potential health risks, as well as develop strategies for its remediation and safe use.
Propiedades
Número CAS |
160282-04-2 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H |
Clave InChI |
XIFRTJZLSYOLIU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


